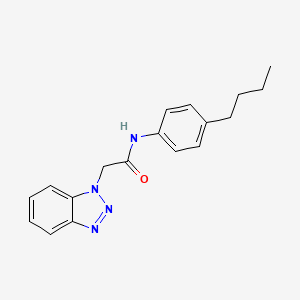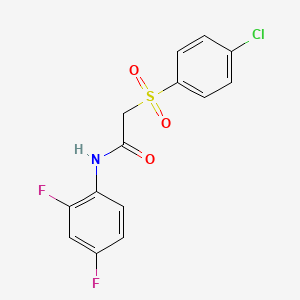
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide is a chemical compound with the molecular formula C14H10ClF2NO3S . It is a synthetic compound and its detailed description and properties can be found in various chemical databases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)amino]-N-(2,4-difluorophenyl)acetamide derivatives has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be analyzed using various computational chemistry applications . These applications can provide insights into the molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be complex and varied. The electron donating (CH3) group and electron withdrawing (NO2) group on a phenyl ring highly favored the inhibitory activity against these enzymes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be found in various chemical databases . These databases provide information such as structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Synthesis and Characterization
- A study involved the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds related to 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide. These compounds were analyzed for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies, providing insights into their cytotoxic behavior (Nafeesa, K., et al., 2017).
Pharmacological Evaluation
- Research on novel sulfonamide derivatives, including structures related to the compound of interest, demonstrated cytotoxic activity against breast and colon cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Ghorab, M., et al., 2015).
Chemical Synthesis Techniques
- Studies on the solid-phase synthesis of beta-sultams introduce methods potentially applicable to derivatives of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide. These methods could aid in the development of combinatorial libraries for identifying new antibacterial agents (Gordeev, M., et al., 1997).
Antimicrobial Activity
- The synthesis and antibacterial activity evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were investigated. This research suggests the antimicrobial potential of compounds structurally related to 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide (Iqbal, K., et al., 2017).
Environmental Applications
- Investigation into the identification of novel polyfluorinated ether sulfonates as alternatives to traditional environmental pollutants showcases the relevance of studying compounds like 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide in the context of environmental chemistry and pollution reduction (Ruan, T., et al., 2015).
Future Directions
The future directions for the research on 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives that could potentially have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWZXCLQSNVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
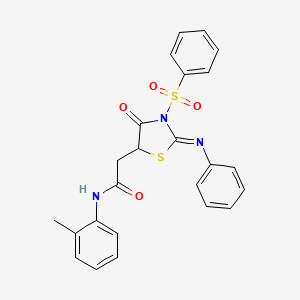
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
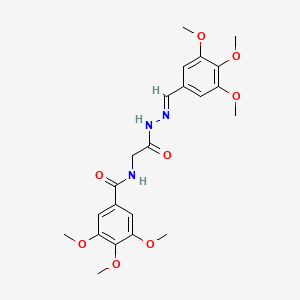
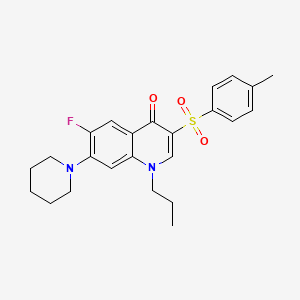
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)
